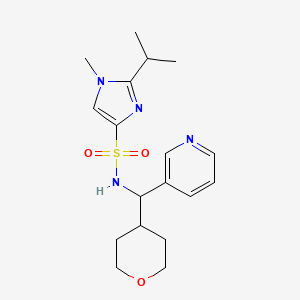

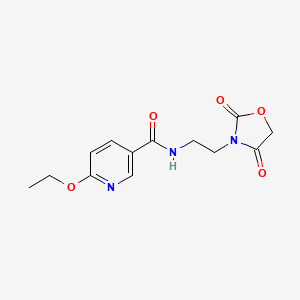

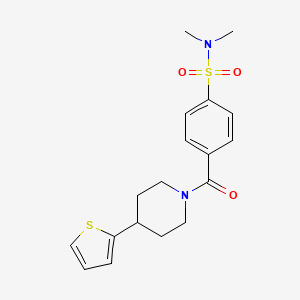

N-(2-methyl-1-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves the condensation of an appropriate sulfonamide precursor with a suitable alkyl halide or alkylating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial and Anti-Enzymatic Potential

Research by Abbasi et al. (2015) on derivatives of benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, demonstrated potent antibacterial properties and moderate to weak enzyme inhibition against various bacterial strains and enzymes. This study highlights the potential use of these compounds in antibacterial applications (Abbasi et al., 2015).

Cross-Coupling Chemical Reactions

Miura et al. (1998) investigated the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters, highlighting their application in chemical synthesis, particularly in the formation of phenanthridine derivatives. This research demonstrates the compound's utility in complex chemical synthesis processes (Miura et al., 1998).

Conformational Studies in Antileishmania Activity

Borges et al. (2014) conducted a study on the conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides. This research provides insights into the structural aspects of these compounds, which can be crucial for understanding their biological activities, especially in antileishmania studies (Borges et al., 2014).

Inhibition of Membrane-Bound Phospholipase A2

A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as inhibitors of membrane-bound phospholipase A2. This research underscores the potential therapeutic applications of these compounds in reducing myocardial infarction size (Oinuma et al., 1991).

Luminescence and Antibacterial Properties

Feng et al. (2021) synthesized new d10 metal complexes with modified benzenesulfonamide derivatives, demonstrating their luminescent properties and potential antibacterial applications. This study suggests the use of such compounds in the development of new luminescent materials with antibacterial properties (Feng et al., 2021).

Cardiac Myosin Activator Design and Synthesis

Manickam et al. (2018) worked on synthesizing sulfonamidophenylethylureas, including N-(2-methyl-1-phenylpropyl)benzenesulfonamide, as novel cardiac myosin activators. Their findings indicate potential applications in treating systolic heart failure (Manickam et al., 2018).

properties

IUPAC Name |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCWFQHDQBMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)

![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)